![molecular formula C8H12Cl3N3S2 B2570556 bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride CAS No. 2138169-09-0](/img/structure/B2570556.png)
bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride
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Overview
Description
Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride: is a chemical compound with the molecular formula C8H9N3S2.3HCl and a molecular weight of 320.69 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Thiazole Derivatives
Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its ability to participate in various chemical reactions allows for the development of new compounds with tailored properties. The compound's synthesis typically involves the reaction of thiazole derivatives with amines under controlled conditions, such as through Hantzsch thiazole synthesis.
Catalysts and Ligands
The compound is also employed in the development of new catalysts and ligands for chemical reactions. Its structural features contribute to its effectiveness in facilitating reactions that require specific coordination environments.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger .
Cytotoxic and Antitumor Activities
In the medical field, this compound has been investigated for its cytotoxic effects against cancer cells. Its potential as an antitumor agent is linked to its ability to disrupt cellular processes through interactions with molecular targets such as DNA and proteins.
Enzyme Inhibition
The compound is also studied for its role in enzyme inhibition. For instance, it has shown potential in inhibiting acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Industrial Applications
Production of Dyes and Biocides
In the industrial sector, this compound is used in the production of dyes and biocides. Its chemical properties make it suitable for applications requiring effective antimicrobial agents.
Chemical Reaction Accelerators
The compound functions as a chemical reaction accelerator in various manufacturing processes. This utility enhances production efficiency by speeding up reaction rates without compromising product quality.
Comparative Data Table
Application Area | Specific Applications | Key Findings/Impacts |
---|---|---|
Chemical Synthesis | Building block for thiazole derivatives | Facilitates creation of complex compounds |
Catalysts and ligands | Enhances reaction efficiency | |
Biological Research | Antimicrobial activity | Effective against multiple bacterial strains |
Antitumor properties | Disrupts cancer cell processes | |
Enzyme inhibition | Potential treatment for Alzheimer's disease | |
Industrial Use | Dyes production | Contributes to effective dye formulations |
Biocides | Serves as a potent antimicrobial agent |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of this compound against several pathogens using the disc diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment : Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at varying concentrations. The mechanism was attributed to its interaction with cellular components leading to apoptosis.
- Enzyme Inhibition Analysis : In vitro studies showed that this compound effectively inhibited acetylcholinesterase activity, suggesting its potential therapeutic application in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications in research and industry compared to other thiazole derivatives .
Biological Activity
Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride is a compound that has garnered attention for its diverse biological activities. Thiazole derivatives, in general, are known for their potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features two thiazole rings connected by a methylene bridge. The presence of multiple hydrochloride groups enhances its solubility in water, which is beneficial for biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In one study, treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- DNA Binding : The compound has been shown to bind to DNA minor grooves, which may interfere with transcription factors involved in oncogenesis .
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival .
Toxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. Preliminary studies indicate that the compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
1-(1,3-thiazol-5-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2.3ClH/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8;;;/h3-6,9H,1-2H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQBLUOHPWHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CNCC2=CN=CS2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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